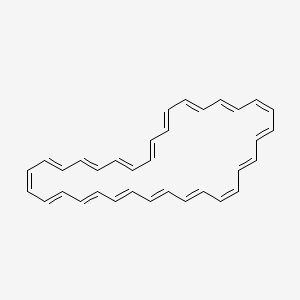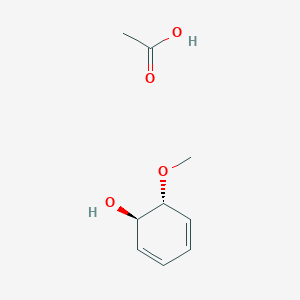![molecular formula C23H21Br3 B14638091 1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene] CAS No. 56620-94-1](/img/structure/B14638091.png)
1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Tris[4-(bromomethyl)phenyl]ethane: is an organic compound with the molecular formula C23H21Br3 It is a brominated derivative of triphenylethane, characterized by three bromomethyl groups attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane can be synthesized through a multi-step process. One common method involves the bromination of 1,1,1-tris(4-methylphenyl)ethane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The bromination process replaces the methyl groups with bromomethyl groups, resulting in the formation of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane .
Industrial Production Methods: While specific industrial production methods for 1,1,1-Tris[4-(bromomethyl)phenyl]ethane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
1,1,1-Tris[4-(bromomethyl)phenyl]ethane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: It can be employed in the design of biologically active molecules and probes for studying biochemical pathways.
Industrial Applications: The compound’s brominated structure makes it useful in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
1,3,5-Tris(4-bromophenyl)benzene: This compound has a similar brominated aromatic structure but differs in the arrangement of the bromine atoms on the benzene ring.
1,1,1-Tris[4-(chloromethyl)phenyl]ethane: This compound is similar but contains chloromethyl groups instead of bromomethyl groups.
Uniqueness: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane is unique due to its specific bromomethyl substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical transformations .
Propiedades
Número CAS |
56620-94-1 |
|---|---|
Fórmula molecular |
C23H21Br3 |
Peso molecular |
537.1 g/mol |
Nombre IUPAC |
1-[1,1-bis[4-(bromomethyl)phenyl]ethyl]-4-(bromomethyl)benzene |
InChI |
InChI=1S/C23H21Br3/c1-23(20-8-2-17(14-24)3-9-20,21-10-4-18(15-25)5-11-21)22-12-6-19(16-26)7-13-22/h2-13H,14-16H2,1H3 |
Clave InChI |
CRGFHSDXDCPUJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)CBr)(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


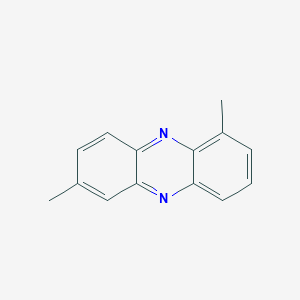
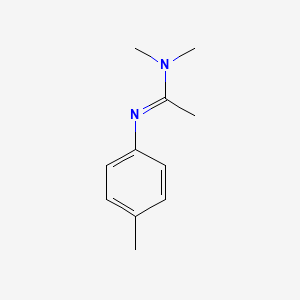
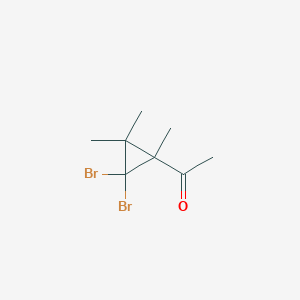
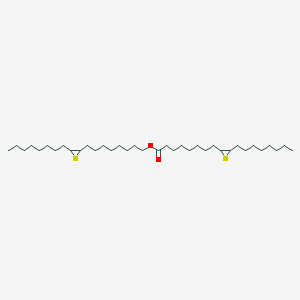
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)

![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)

![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)

